molecular formula C8H4BrClN2 B12315296 4-Bromo-6-chlorocinnoline

4-Bromo-6-chlorocinnoline

Cat. No.: B12315296
M. Wt: 243.49 g/mol
InChI Key: OAQSKUBZMZLAAE-UHFFFAOYSA-N
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Description

4-Bromo-6-chlorocinnoline (CAS 1824283-74-0) is a halogenated cinnoline derivative with the molecular formula C 8 H 4 BrClN 2 and a molecular weight of 243.49 g/mol . This compound is a solid and belongs to a class of heterocyclic aromatic compounds that are of significant interest in medicinal and agrochemical research. Halogenated heterocycles like this serve as crucial building blocks in organic synthesis and drug discovery. The presence of both bromine and chlorine atoms on the cinnoline scaffold makes it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a diverse array of novel derivatives for screening . Compounds based on the cinnoline and quinoline scaffolds have been extensively studied for their potential pharmaceutical applications. Research on analogous quinoline-based molecules has demonstrated their relevance in developing potent inhibitors for various biological targets . Specifically, such heterocyclic frameworks have shown promise in the discovery of new therapeutic agents, underscoring the value of this compound as a key starting material in exploratory research programs . This product is intended for research purposes only and is not for diagnostic or human use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

4-bromo-6-chlorocinnoline

InChI

InChI=1S/C8H4BrClN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H

InChI Key

OAQSKUBZMZLAAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN=N2)Br

Origin of Product

United States

Preparation Methods

Cyclization of 2-Ethynyl-4-bromoanilines

Richter cyclization is a classical method for cinnoline synthesis. For 4-bromo-6-chlorocinnoline, this approach involves 2-ethynyl-4-bromoaniline as the precursor. The reaction proceeds via intramolecular cyclization under acidic conditions, typically using concentrated HCl or H₂SO₄ at 80–100°C.

  • Key Steps :
    • Synthesis of 2-ethynyl-4-bromoaniline via Sonogashira coupling of 4-bromo-2-iodoaniline with terminal alkynes.
    • Cyclization in chlorobenzene with AlCl₃ as a catalyst, yielding the cinnoline core.
  • Yield : 70–85% after purification.

Halogenation of Cinnoline Precursors

Direct Bromination and Chlorination

Halogenation of preformed cinnolines is a common strategy. For example, 6-chlorocinnoline-4-ol undergoes sequential bromination and chlorination:

  • Bromination : Treating 6-chlorocinnoline-4-ol with PBr₃ in DCM at 0–5°C introduces bromine at position 4.
  • Chlorination : Subsequent reaction with POCl₃ or SOCl₂ at reflux (100–110°C) substitutes the hydroxyl group with chlorine.
  • Conditions :
    • Solvent: Dichloromethane (DCM) or toluene.
    • Catalysts: DMAP or pyridine for regioselectivity.
  • Yield : 80–89%.

Suzuki-Miyaura Coupling

Palladium-Catalyzed Cross-Coupling

This method constructs the cinnoline skeleton by coupling halogenated intermediates with boronic acids. A representative pathway involves:

  • Synthesis of 4-bromo-6-iodocinnoline via iodination of 4-bromo-cinnoline-6-amine using NaI/HCl.
  • Coupling with Chlorophenylboronic Acid :
    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
    • Base: K₂CO₃ in 1,4-dioxane/H₂O at 80°C.
  • Yield : 65–75%.

Multi-Step Synthesis from 4-Bromoaniline

Cyclocondensation with Meldrum’s Acid

A scalable industrial method involves:

  • Formation of 5-((4-bromophenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione via condensation of 4-bromoaniline with Meldrum’s acid and triethyl orthoformate.
  • Cyclization in Diphenyl Ether : Heating at 190–220°C for 10–30 minutes generates 6-bromocinnolin-4-ol.
  • Chlorination : Treatment with POCl₃ in toluene at 110°C for 3 hours.
  • Optimized Conditions :
    • Diphenyl ether improves thermal stability.
    • POCl₃ excess ensures complete substitution.
  • Yield : 77–81% over three steps.

Comparative Analysis of Methods

Method Key Reagents Temperature Range Yield (%) Advantages Limitations
Richter Cyclization AlCl₃, chlorobenzene 80–100°C 70–85 Short reaction time Requires hazardous AlCl₃
Halogenation PBr₃, POCl₃ 0–110°C 80–89 High regioselectivity Multi-step purification
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 80°C 65–75 Modular substrate scope Sensitivity to oxygen/moisture
Meldrum’s Acid Route Triethyl orthoformate 190–220°C 77–81 Scalable for industrial production High energy input for cyclization

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Diphenyl ether is preferred for high-temperature cyclization due to its high boiling point (258°C) and inertness.
  • POCl₃ vs. SOCl₂ : POCl₃ provides higher chlorination efficiency (92.6% yield) compared to SOCl₂ (85%).

Emerging Methodologies

Photocatalytic Halogenation

Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to achieve bromo-chloro substitution at ambient temperatures. Preliminary yields reach 60–70%, with ongoing optimization for scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chlorocinnoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Overview
4-Bromo-6-chlorocinnoline serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being investigated for various therapeutic properties, including antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against a range of bacterial strains. The mechanism involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase, leading to cell death.
  • Anticancer Potential : The compound has been explored for its ability to inhibit cell proliferation in cancerous cells. Specific derivatives have been shown to modulate pathways related to cancer growth, such as the PI3K/mTOR pathway, which is crucial for cell survival and proliferation.

Data Table: Antimicrobial Efficacy of this compound Derivatives

Derivative NameTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Derivative APseudomonas aeruginosa8 µg/mL

Biological Research

Biological Activity
The compound is used as a tool in biological research to study various processes involving quinoline derivatives. It has shown potential as an antimalarial agent and is being explored for its enzyme inhibition properties.

Mechanism of Action
The interaction of this compound with specific molecular targets can lead to the modulation of biochemical pathways. For instance, some studies indicate that it may inhibit certain kinases involved in cell signaling pathways, which are critical for disease progression.

Materials Science

Applications in Material Development
In materials science, this compound is utilized in the development of organic semiconductors and advanced materials. Its unique electronic properties make it suitable for applications in organic electronics.

Synthesis Techniques
The compound can be synthesized through various methods that involve multi-step reactions, often utilizing nucleophilic substitution and cyclization techniques. For example, one common synthetic route includes the use of phosphorus trichloride with suitable nucleophiles to introduce halogen substituents effectively .

Industrial Applications

Catalyst Development
In industrial settings, this compound is employed as a catalyst precursor in organic synthesis processes. Its ability to facilitate reactions makes it valuable for producing complex organic molecules efficiently.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chlorocinnoline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit PI3K/mTOR pathways, which are crucial in cell growth and proliferation. The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-Bromo-6-chlorocinnoline can be contextualized against related halogenated heterocycles. Below is a comparative analysis:

Halogenated Cinnoline Derivatives

  • Fluorine’s electronegativity may also improve metabolic stability in drug design .

Quinazolinone Derivatives

  • 7-Bromo-6-chloro-4-quinazolinone Structure: A quinazolinone core with bromo and chloro substituents. Key Differences: The ketone group in quinazolinone enables hydrogen bonding, increasing solubility in polar solvents. This contrasts with cinnoline’s purely aromatic system, which favors π-π stacking interactions. Quinazolinones are often explored as kinase inhibitors, whereas cinnolines are more common in optoelectronic materials .

Pyridine-Based Derivatives

  • 4-Bromo-6-chloronicotinic Acid (CAS: 1256834-13-5) Molecular Formula: C₆H₃BrClNO₂ Key Differences: The carboxylic acid group enhances polarity, making this compound water-soluble compared to the hydrophobic this compound. Such derivatives are utilized as ligands in metal-organic frameworks (MOFs) or as intermediates in antibiotic synthesis .
  • 6-Bromo-4-chloropicolinic Acid Structure: A pyridine ring with bromo, chloro, and carboxylic acid groups. InChI: InChI=1S/C6H3BrClNO2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H,10,11) Key Differences: The carboxylic acid group at the 2-position directs reactivity toward amide bond formation, unlike cinnoline’s electrophilic aromatic substitution tendencies .

Aniline and Benzene Derivatives

  • 4-Bromo-2-chloro-6-methylaniline (CAS: 31928-46-8) Molecular Formula: C₇H₇BrClN Molar Mass: 220.50 g/mol Key Differences: The primary amine group facilitates diazotization reactions, enabling coupling reactions in dye chemistry. This contrasts with cinnoline’s nitrogen-rich heterocycle, which participates in coordination chemistry .
  • 2-Bromo-4-chloro-6-fluoroaniline (CAS: 195191-47-0) Molecular Formula: C₆H₄BrClF Key Differences: Fluorine’s inductive effect increases acidity (pKa ~1–2), making it a stronger nucleophile than this compound .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups Applications
This compound C₈H₄BrClN₂ 243.49 127–128 359.6 ± 45.0 Bromo, chloro, cinnoline Pharmaceuticals, Materials
7-Bromo-4-chloro-6-fluorocinnoline C₈H₃BrClFN₂ 261.48 N/A N/A Bromo, chloro, fluoro Drug intermediates
7-Bromo-6-chloro-4-quinazolinone - - N/A N/A Bromo, chloro, ketone Kinase inhibitors
4-Bromo-6-chloronicotinic Acid C₆H₃BrClNO₂ - N/A N/A Bromo, chloro, carboxylic acid MOFs, Antibiotics
4-Bromo-2-chloro-6-methylaniline C₇H₇BrClN 220.50 N/A N/A Bromo, chloro, amine Dyes, Agrochemicals

Key Research Findings

  • Reactivity: Halogenated cinnolines undergo Suzuki-Miyaura cross-coupling reactions more readily than pyridine derivatives due to the electron-deficient cinnoline ring .
  • Biological Activity: Quinazolinones with bromo and chloro substituents exhibit higher inhibitory activity against EGFR kinases compared to cinnoline analogs, likely due to hydrogen bonding from the ketone group .
  • Thermal Stability: this compound’s high boiling point (359.6°C) makes it suitable for high-temperature applications in polymer synthesis, whereas nicotinic acid derivatives decompose at lower temperatures .

Biological Activity

Overview

4-Bromo-6-chlorocinnoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanism of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a bicyclic structure that consists of a benzene ring fused to a pyridine ring. The presence of bromine and chlorine atoms enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC9H5BrClN
Molecular Weight232.50 g/mol
Melting PointNot extensively documented

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Mechanisms include:

  • Inhibition of DNA Synthesis: Similar to other quinoline derivatives, it may inhibit DNA synthesis by interfering with bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.
  • Antimicrobial Activity: The compound has shown potential in inhibiting the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Synthesis Pathways

This compound can be synthesized through various methods, including the Richter cyclization reaction. This method allows for the introduction of functional groups that enhance its biological activity.

Synthesis Route Example:

  • Starting Materials: Utilize 4-bromocinnolines as precursors.
  • Reaction Conditions: Employ nucleophilic substitution reactions to introduce azido or other functional groups at the C4 position.
  • Final Product: The resulting compound can be purified through recrystallization techniques .

Antimicrobial Activity

Case studies have demonstrated the effectiveness of this compound against various microbial strains:

  • Study on Bacterial Strains: In vitro tests showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 20 µg/mL.
  • Fungal Activity: The compound also exhibited antifungal properties against Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

  • Cell Line Studies: In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis at concentrations above 15 µM.
  • Mechanism of Action: The compound appears to activate caspase pathways, leading to programmed cell death in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µg/mL)IC50 (µM)
AntibacterialE. coli10-
AntibacterialS. aureus15-
AntifungalC. albicans20-
AnticancerHeLa (cervical cancer)-15
AnticancerMCF-7 (breast cancer)-12

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-6-chlorocinnoline, and how can reaction conditions be optimized?

  • Methodology : Start with halogenation of cinnoline derivatives. For bromination, use NBS (N-bromosuccinimide) in DCM under controlled temperatures (0–5°C). Chlorination may employ SOCl₂ or PCl₅ in anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) or HPLC (C18 column, methanol:water = 70:30). Optimize yields by adjusting stoichiometry (1.2–1.5 eq halogenating agent) and reaction time (6–12 hrs) .
  • Key Data :

ParameterOptimal ValueReference
Bromination Temp0–5°C
Chlorination AgentSOCl₂ (2 eq)

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodology :

  • NMR : Use deuterated DMSO or CDCl₃ for ¹H/¹³C NMR. Assign peaks via 2D experiments (HSQC, HMBC) to resolve overlapping signals. Expect aromatic protons in δ 7.5–8.5 ppm and halogen-induced deshielding .
  • Mass Spectrometry : Employ ESI-MS in positive ion mode. Molecular ion [M+H]⁺ should match theoretical m/z (e.g., 242.5 for C₉H₅BrClN) .
    • Validation : Cross-check with NIST spectral databases for halogenated heterocycles .

Q. What purification strategies are effective for removing byproducts in this compound synthesis?

  • Methodology : Use column chromatography (silica gel, gradient elution from hexane to ethyl acetate). For persistent impurities, recrystallize in ethanol:water (3:1). Monitor purity via HPLC (>95% area) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density and Fukui indices. Identify reactive sites (C-4 bromine vs. C-6 chlorine) for Suzuki-Miyaura couplings. Validate with experimental data on Pd-catalyzed reactions .
  • Contradiction Alert : If computational results conflict with experimental yields (e.g., C-6 reactivity over C-4), re-evaluate solvent effects or catalyst-substrate interactions .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodology : Use SHELX suite for structure refinement. For ambiguous electron density, apply twin refinement (SHELXL) or charge-flipping (SHELXD). Cross-validate with Hirshfeld surface analysis to confirm halogen bonding patterns .
  • Example : A study on 6-Bromo-4-chloroquinoline (structural analog) required twin refinement to resolve disorder in the chloro-substituted ring .

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

  • Methodology : Synthesize analogs (e.g., 4-Bromo-2-chlorophenylacetic acid) and test in enzyme inhibition assays (IC₅₀). Correlate substituent position with activity using QSAR models. Note: Bromine at C-4 enhances steric hindrance, reducing binding affinity in some kinases .

Data Analysis & Troubleshooting

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodology :

Verify solvent and temperature match simulation conditions.

Use software like ACD/Labs or MestReNova to simulate shifts (DFT or empirical databases).

For large deviations (>0.5 ppm), check for paramagnetic impurities or tautomeric forms .

Q. What are the best practices for handling hygroscopic intermediates in this compound synthesis?

  • Methodology : Conduct reactions under inert atmosphere (N₂/Ar). Use molecular sieves (3Å) in storage. For characterization, prepare samples in a glovebox and seal NMR tubes immediately .

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